molecular formula C7H11NO2 B13617834 rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid

rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid

Katalognummer: B13617834
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: IZJBSGSUFIFGNE-IYSWYEEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of organocatalysts can facilitate the formation of the bicyclic structure through a formal [4 + 2] cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes involving nitrogen-containing bicyclic structures.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

  • rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
  • rel-(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

Uniqueness

What sets rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid apart is its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This unique configuration can result in distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)7-3-1-5(7)2-4-8-7/h5,8H,1-4H2,(H,9,10)/t5-,7-/m1/s1

InChI-Schlüssel

IZJBSGSUFIFGNE-IYSWYEEDSA-N

Isomerische SMILES

C1C[C@@]2([C@H]1CCN2)C(=O)O

Kanonische SMILES

C1CC2(C1CCN2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.